molecular formula C18H23N3O5 B10865933 1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione

1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10865933
M. Wt: 361.4 g/mol
InChI Key: XWDVSESFRNGWGG-UHFFFAOYSA-N
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Description

1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with benzyloxy, ethoxy, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction using ethylene glycol and a suitable acid catalyst.

    Incorporation of the Morpholinyl Group: The morpholinyl group can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide and sodium hydroxide for benzyloxy substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{[2-(benzyloxy)ethoxy]methyl}-5-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    1-{[2-(benzyloxy)ethoxy]methyl}-5-(pyrrolidin-4-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinyl group, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

5-morpholin-4-yl-1-(2-phenylmethoxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H23N3O5/c22-17-16(20-6-8-24-9-7-20)12-21(18(23)19-17)14-26-11-10-25-13-15-4-2-1-3-5-15/h1-5,12H,6-11,13-14H2,(H,19,22,23)

InChI Key

XWDVSESFRNGWGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN(C(=O)NC2=O)COCCOCC3=CC=CC=C3

Origin of Product

United States

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